

Comparative Fragmentation Analysis of Omeprazole and Omeprazole-d3: A Mass Spectrometry Guide

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Compound of Interest

Compound Name: **Omeprazole-d3**

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This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the proton pump inhibitor Omeprazole and its deuterated analog, **Omeprazole-d3**. This information is crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, where stable isotope-labeled internal standards are essential for accurate quantification. The data presented herein is based on established fragmentation pathways of Omeprazole, enabling a direct comparison with its deuterated form.

Data Presentation: Quantitative Fragmentation Analysis

The fragmentation of Omeprazole and **Omeprazole-d3** was analyzed under positive ion electrospray ionization (ESI+) conditions. The protonated parent molecules, $[M+H]^+$, were subjected to collision-induced dissociation (CID) to generate characteristic product ions. The table below summarizes the key precursor and product ions observed for both compounds. The mass shift of +3 Da for the **Omeprazole-d3** precursor ion is consistent with the incorporation of three deuterium atoms in one of the methoxy groups.

Analyte	Molecular Formula	Precursor Ion (m/z) [M+H] ⁺	Major Product Ions (m/z)
Omeprazole	C ₁₇ H ₁₉ N ₃ O ₃ S	346.1	198.1, 136.1, 149.1, 180.1, 121.1
Omeprazole-d3	C ₁₇ H ₁₆ D ₃ N ₃ O ₃ S	349.1	198.1, 136.1, 152.1, 183.1, 121.1

Note: The fragmentation data is compiled from multiple sources and represents the most commonly observed product ions.[1][2]

Experimental Protocols

A typical experimental workflow for the comparative fragmentation analysis of Omeprazole and **Omeprazole-d3** involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

1. Sample Preparation:

- Standard solutions of Omeprazole and **Omeprazole-d3** are prepared in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

2. Chromatographic Separation:

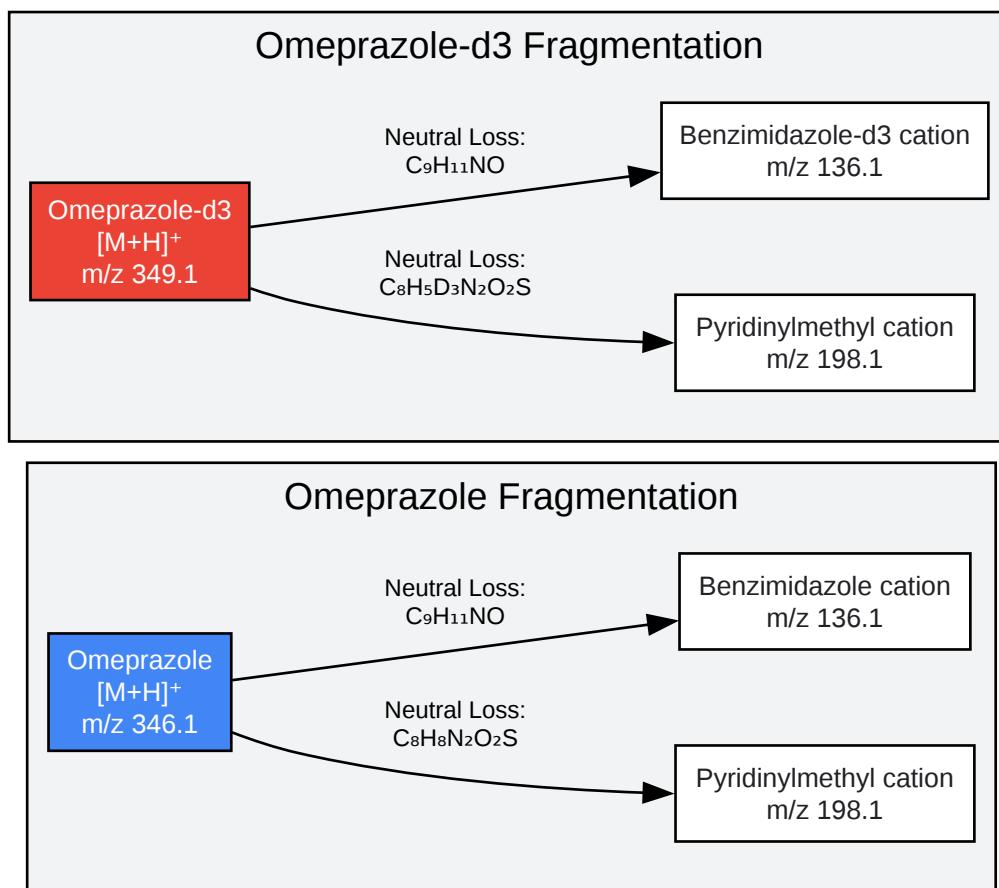
- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[1]
- Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.[1]
- Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
- Injection Volume: 5-10 µL.

3. Mass Spectrometry:

- Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode (ESI+) is used to generate the protonated molecules $[M+H]^+$.
- Precursor Ion Selection: The precursor ions for Omeprazole (m/z 346.1) and **Omeprazole-d3** (m/z 349.1) are isolated in the first mass analyzer.
- Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell using an inert gas like argon or nitrogen.
- Collision Energy: The collision energy is optimized to obtain a rich spectrum of product ions, typically in the range of 10-40 eV.
- Product Ion Analysis: The resulting product ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for Omeprazole and **Omeprazole-d3**, highlighting the key bond cleavages and the resulting product ions.



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Caption: Proposed fragmentation pathways of Omeprazole and **Omeprazole-d3**.

The fragmentation of Omeprazole primarily involves the cleavage of the sulfinylmethyl bridge connecting the pyridine and benzimidazole rings. The major product ion at m/z 198.1 corresponds to the 4-methoxy-3,5-dimethyl-2-pyridinylmethyl cation.^{[1][3]} In the case of **Omeprazole-d3**, where the deuterium atoms are located on one of the methoxy groups, the fragmentation pathway leading to the m/z 198.1 ion remains the same, indicating that the deuterated methoxy group is part of the neutral loss. This is consistent with the observed multiple reaction monitoring (MRM) transition of 349.3 → 198.3 for esomeprazole-d3.^[4] The other major fragment ions also show corresponding mass shifts if the deuterium atoms are located on that part of the molecule. For instance, a fragment containing the deuterated methoxy group would exhibit a mass shift of +3 Da.

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